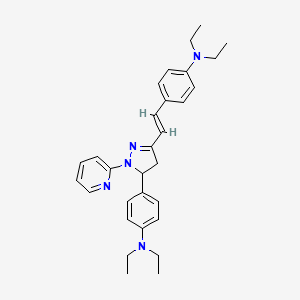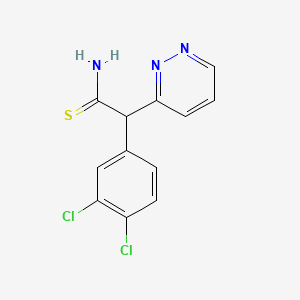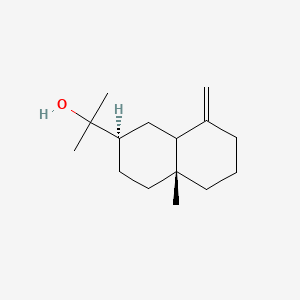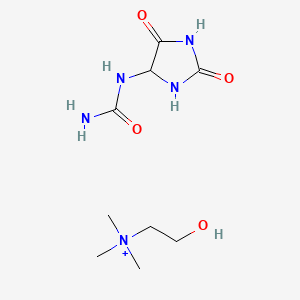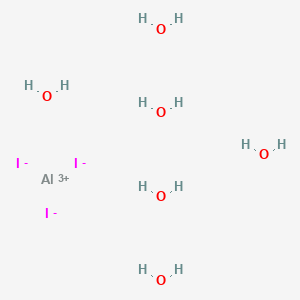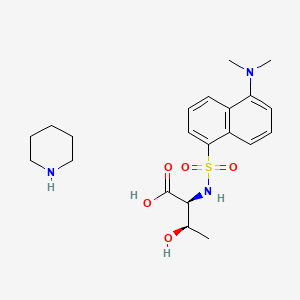
Dansyl-L-threonine Piperidinium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-L-threonine Piperidinium Salt is a biochemical compound used primarily in proteomics research. It is known for its fluorescent properties, which make it useful in various analytical techniques. The compound has the molecular formula C16H20N2O5S and a molecular weight of 437.56 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-threonine Piperidinium Salt typically involves the dansylation of L-threonine. Dansyl chloride is reacted with L-threonine in the presence of a base, such as sodium carbonate, to form the dansylated product. The reaction is usually carried out at room temperature for about 60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale dansylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-threonine Piperidinium Salt can undergo various chemical reactions, including:
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride and sodium carbonate are commonly used reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Major Products Formed
The primary product of the dansylation reaction is this compound itself. Other reactions may yield various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Dansyl-L-threonine Piperidinium Salt has several applications in scientific research:
Proteomics: Used as a fluorescent probe for the quantification and analysis of amino acids in biological samples.
Biochemistry: Employed in the study of protein interactions and enzyme activities.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of Dansyl-L-threonine Piperidinium Salt primarily involves its fluorescent properties. The dansyl group, when excited by light, emits fluorescence, which can be detected and measured. This property is exploited in various analytical techniques to study molecular interactions and concentrations .
Comparison with Similar Compounds
Similar Compounds
- Dansyl-L-alanine Piperidinium Salt
- Dansyl-L-serine Piperidinium Salt
- Dansyl-L-valine Piperidinium Salt
Uniqueness
Dansyl-L-threonine Piperidinium Salt is unique due to its specific amino acid composition (L-threonine) and its application in proteomics research. Its fluorescent properties make it particularly valuable for the quantification and analysis of amino acids, setting it apart from other similar compounds .
Properties
CAS No. |
84282-14-4 |
|---|---|
Molecular Formula |
C21H31N3O5S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid;piperidine |
InChI |
InChI=1S/C16H20N2O5S.C5H11N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;1-2-4-6-5-3-1/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5H2/t10-,15+;/m1./s1 |
InChI Key |
BOLRKZDBAWTVSN-VSLILLSYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


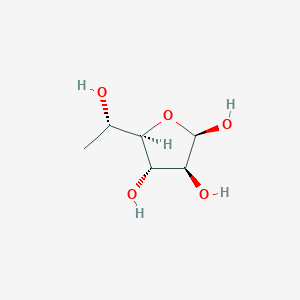
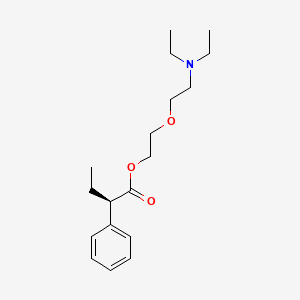

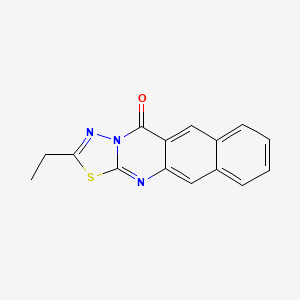
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
